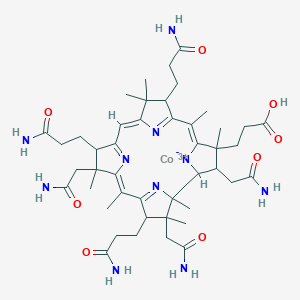
Diaquacobyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diaquacobyric acid, also known as DQCB, is a coordination compound of cobalt (II) with two water molecules and two carboxylate groups. It is an important compound in the field of chemistry, with a wide range of applications in scientific research. The synthesis method for DQCB is relatively simple, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学研究应用
Diaquacobyric acid has a wide range of applications in scientific research, particularly in the field of bioinorganic chemistry. It has been extensively studied for its ability to bind to DNA and RNA, and its potential use as an anticancer agent. Diaquacobyric acid has also been investigated for its catalytic properties, and its ability to mimic the activity of various enzymes.
作用机制
The mechanism of action of Diaquacobyric acid is not fully understood, but it is believed to involve the binding of the compound to DNA and RNA. This binding can lead to the disruption of DNA replication and transcription, ultimately leading to cell death. Diaquacobyric acid has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Diaquacobyric acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. Diaquacobyric acid has also been shown to inhibit the growth of certain bacteria, and has potential as an antibacterial agent. Additionally, Diaquacobyric acid has been shown to have antioxidant properties, which may contribute to its potential use as a therapeutic agent.
实验室实验的优点和局限性
Diaquacobyric acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a range of conditions. Diaquacobyric acid is also relatively inexpensive compared to other coordination compounds, making it accessible for use in a wide range of experiments. However, there are also limitations to the use of Diaquacobyric acid in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
未来方向
There are several future directions for research on Diaquacobyric acid. One area of interest is the development of Diaquacobyric acid-based anticancer agents. Further research is needed to fully understand the mechanism of action of Diaquacobyric acid, and to determine its potential toxicity and side effects. Additionally, the catalytic properties of Diaquacobyric acid could be further explored, with potential applications in organic synthesis. Finally, the potential use of Diaquacobyric acid as an antibacterial agent warrants further investigation.
合成方法
The synthesis of Diaquacobyric acid is relatively simple and involves the reaction of cobalt (II) chloride hexahydrate with sodium 2-carboxybenzoate in water. The resulting compound is then recrystallized to obtain pure Diaquacobyric acid. The purity of the compound can be confirmed using various analytical techniques such as melting point determination and infrared spectroscopy.
属性
CAS 编号 |
14708-92-0 |
|---|---|
产品名称 |
Diaquacobyric acid |
分子式 |
C45H65CoN10O8+2 |
分子量 |
933 g/mol |
IUPAC 名称 |
cobalt(3+);3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid |
InChI |
InChI=1S/C45H66N10O8.Co/c1-21-36-24(10-13-30(47)57)41(3,4)28(53-36)18-27-23(9-12-29(46)56)43(6,19-33(50)60)39(52-27)22(2)37-25(11-14-31(48)58)44(7,20-34(51)61)45(8,55-37)40-26(17-32(49)59)42(5,38(21)54-40)16-15-35(62)63;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H14,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1 |
InChI 键 |
BORCAUPXFYNHHW-UHFFFAOYSA-M |
手性 SMILES |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
规范 SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |
同义词 |
cobyric acid diaquacobyric acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)
![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)

![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)